11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
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Overview
Description
7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound that belongs to the class of chromeno-pyrano-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione can be achieved through multicomponent reactions. One efficient method involves the reaction of 4-hydroxycoumarin, an aldehyde, 6-methyl-2H-pyran-2,4(3H)-dione, and ammonium acetate in water, using L-proline as a catalyst . This method is environmentally friendly as it avoids the use of toxic solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of water as a solvent and non-toxic catalysts like L-proline can be advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves interactions with specific molecular targets. For instance, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The presence of the pyrano-pyrimidine scaffold is crucial for its biological activity, as it facilitates interactions with amino acids in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Chromeno-pyrano-pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
Pyrido-pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring, offering different biological activities.
Uniqueness
7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.3g/mol |
IUPAC Name |
11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C17H14N2O4/c1-3-9-12-14(10-6-4-5-7-11(10)22-17(12)21)23-16-13(9)15(20)18-8(2)19-16/h4-7,9H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
KSQHGFDZTKOHPH-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)NC(=N4)C |
Canonical SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)NC(=N4)C |
Origin of Product |
United States |
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